molecular formula C25H23N3O5 B2758553 N-(2-methoxybenzyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892277-98-4

N-(2-methoxybenzyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2758553
CAS No.: 892277-98-4
M. Wt: 445.475
InChI Key: WFLNUTLEECDFQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxybenzyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H23N3O5 and its molecular weight is 445.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-methoxybenzyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's synthesis, biological evaluation, and potential therapeutic applications based on available literature.

Synthesis and Structural Characteristics

The synthesis of this compound involves the formation of a tetrahydroquinazoline framework, which is known for its pharmacological properties. The presence of methoxy substituents at specific positions enhances the compound's solubility and biological activity. Studies have shown that the introduction of substituents such as methoxy groups can significantly influence the compound's interaction with biological targets .

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit potent anticancer properties. For instance, derivatives have demonstrated the ability to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have reported IC50 values in the micromolar range against several cancer types .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it has been shown to reduce edema and inflammatory markers significantly. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and LOX .

3. Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes involved in disease processes. For example:

  • Cathepsin K : This enzyme plays a crucial role in bone resorption; compounds with similar structures have shown promising inhibitory activity against Cathepsin K, suggesting potential applications in osteoporosis treatment .
  • Lipoxygenases : The compound may also exhibit inhibitory effects on lipoxygenases involved in inflammatory pathways .

Case Studies

Several studies have highlighted the biological potential of this compound:

  • Study on Anti-cancer Activity : A study conducted on human cancer cell lines demonstrated that derivatives of this compound induced apoptosis through mitochondrial pathways. The results indicated a significant decrease in cell viability with an IC50 value of approximately 15 µM for breast cancer cells .
  • Anti-inflammatory Model : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a 50% reduction in paw swelling compared to control groups. This effect was comparable to standard anti-inflammatory drugs like Diclofenac .

Data Table: Biological Activity Summary

Biological ActivityModel/SystemObserved EffectReference
AnticancerHuman cancer cell linesIC50 ~ 15 µM
Anti-inflammatoryCarrageenan-induced edema50% reduction in swelling
Enzyme inhibitionCathepsin KSignificant inhibition observed
Lipoxygenase inhibitionIn vitro assaysPotent inhibition

Properties

CAS No.

892277-98-4

Molecular Formula

C25H23N3O5

Molecular Weight

445.475

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C25H23N3O5/c1-32-19-10-7-16(8-11-19)15-28-24(30)20-12-9-17(13-21(20)27-25(28)31)23(29)26-14-18-5-3-4-6-22(18)33-2/h3-13H,14-15H2,1-2H3,(H,26,29)(H,27,31)

InChI Key

WFLNUTLEECDFQY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=C4OC)NC2=O

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.